1-(2-Ethoxyethyl)benzimidazole: Chemical Structure, Properties, and Synthetic Applications in Antihistamine Development
1-(2-Ethoxyethyl)benzimidazole: Chemical Structure, Properties, and Synthetic Applications in Antihistamine Development
Executive Summary
As a Senior Application Scientist in pharmaceutical development, I frequently encounter chemical scaffolds that serve as the linchpin for entire classes of therapeutics. 1-(2-Ethoxyethyl)benzimidazole and its functionalized derivatives—most notably 1-(2-ethoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole—represent one such critical class of pharmaceutical intermediates[1][2]. These compounds are the foundational building blocks for the synthesis of Bilastine, a highly selective, non-sedating second-generation histamine H1 receptor antagonist[3][4].
This technical guide dissects the physicochemical properties, mechanistic rationale, and validated synthetic workflows for utilizing the 1-(2-ethoxyethyl)benzimidazole scaffold in modern drug development.
Chemical Structure and Physicochemical Properties
The core architecture of this molecule consists of a bicyclic benzimidazole ring (a benzene ring fused to an imidazole ring) substituted at the N1 position with a 2-ethoxyethyl group[5]. In its most pharmaceutically relevant intermediate form, a piperidinyl group is attached at the C2 position, often requiring protective group chemistry (such as a Boc group) during multi-step syntheses[1].
To facilitate rapid comparison for scale-up operations, the quantitative physicochemical data of the two most common derivatives are summarized below.
Table 1: Properties of the Boc-Protected Bilastine Intermediate
| Property | Value |
| IUPAC Name | tert-butyl 4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidine-1-carboxylate[1] |
| CAS Number | 1181267-36-6[1] |
| Molecular Formula | C21H31N3O3[1] |
| Molecular Weight | 373.5 g/mol [1] |
| Primary Application | Scaffold for Bilastine API synthesis[1] |
Table 2: Properties of 2-Chloro-1-(2-ethoxyethyl)-1H-benzimidazole
| Property | Value |
| CAS Number | 87233-54-3[6][7] |
| Molecular Formula | C11H13ClN2O[5][6] |
| Molecular Weight | 224.68 g/mol [6][7] |
| Appearance | Yellow Oil[6] |
| Storage Conditions | 2-8°C, dry and well-ventilated[6] |
Mechanistic Role in Drug Development
The selection of the 1-(2-ethoxyethyl)benzimidazole scaffold in drug design is driven by precise structure-activity relationship (SAR) requirements.
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Receptor Affinity: The electron-rich benzimidazole core provides the necessary aromatic interactions (π-π stacking) with the H1 receptor pocket[3][5].
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Pharmacokinetics & Bioavailability: The 2-ethoxyethyl chain introduces a flexible, oxygen-containing vector. This specific substitution enhances aqueous solubility and hydrogen bonding capacity, significantly improving the overall bioavailability of the molecule in biological systems[5].
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Blood-Brain Barrier (BBB) Exclusion: The hydrophilic nature of the ethoxyethyl group, combined with the carboxylic substituent introduced in the final Bilastine molecule, prevents the drug from crossing the BBB. This causality is the direct reason Bilastine is devoid of the sedative side effects common in first-generation antihistamines[3].
Synthetic Workflows and Experimental Protocols
The synthesis of the 1-(2-ethoxyethyl)benzimidazole core requires strict regiocontrol. The primary challenge is ensuring selective N-alkylation of the benzimidazole ring without affecting other nucleophilic sites, such as the piperidine nitrogen.
Step-by-step synthetic workflow for the Boc-protected 1-(2-ethoxyethyl)benzimidazole intermediate.
Protocol 1: Synthesis of the Boc-Protected Intermediate
Causality Check: Boc-protection of the piperidine nitrogen is mandatory to prevent competing N-alkylation during the introduction of the 2-ethoxyethyl group[1].
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Condensation: React o-phenylenediamine with N-Boc-4-piperidinecarboxylic acid under acidic dehydration conditions to form the benzimidazole ring.
-
Preparation for Alkylation: Dissolve the resulting Boc-protected benzimidazole intermediate in an aprotic polar solvent (e.g., THF or DMF)[8].
-
Deprotonation: Add a strong base (e.g., Potassium carbonate or Sodium hydride) at 0-5°C to deprotonate the benzimidazole N-H.
-
Alkylation: Slowly introduce 2-ethoxyethyl 4-methylbenzenesulfonate (tosylate). The tosylate functionality is utilized industrially because it acts as an excellent leaving group, providing high yields and selectivity during nucleophilic substitution[9].
-
Reaction Monitoring: Stir the mixture at 60-80°C. This is a self-validating step: monitor the reaction via TLC or HPLC until the starting material peak is completely consumed.
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Workup & Purification: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via column chromatography to yield the pure intermediate[9].
Application: Bilastine Synthesis Pathway
Once the 1-(2-ethoxyethyl)benzimidazole intermediate is synthesized, it acts as the primary precursor for the Bilastine API.
Conversion of the 1-(2-ethoxyethyl)benzimidazole intermediate into Bilastine API.
Protocol 2: Deprotection and Final Coupling
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Boc Deprotection: Treat the Boc-protected intermediate with an acid (e.g., HCl in dioxane or Trifluoroacetic acid in DCM) at room temperature. This removes the tert-butyl carboxylate group, yielding the free 1-(2-ethoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole[1].
-
Neutralization: Neutralize the resulting hydrochloride salt with a base (e.g., NaOH) to obtain the free amine.
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Final Alkylation: React the free piperidine amine with a suitable alkylating agent, such as a 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoic acid derivative, in the presence of an inorganic base and a Lewis acid/Ni complex catalyst[8].
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Isolation: After completion, precipitate the Bilastine API by adjusting the pH, filter, and recrystallize to achieve pharmaceutical-grade purity.
Analytical and Quality Control Methods
To ensure the trustworthiness and reproducibility of the synthesis, rigorous analytical methods must be employed:
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HPLC: Used extensively to monitor reaction progress and quantify impurities (e.g., Bilastine Boc Impurity 32)[1]. A novel, effective, and safe analytical methodology is required for routine quality control[3][4].
-
NMR & IR Spectroscopy: Confirms the structural integrity of the 1-(2-ethoxyethyl) substitution. The presence of the ethoxyethyl ether linkage is distinctly visible in 1H-NMR (characteristic triplet/multiplet shifts for the -CH2-O-CH2- protons) and conforms to the structure via Infrared Spectrum[6].
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Mass Spectrometry: Validates the exact mass of the synthesized compounds (e.g., 373.5 g/mol for the Boc-intermediate, 224.68 g/mol for the chloro-derivative)[1][6].
References
- Smolecule. "2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole." Smolecule.com.
- MySkinRecipes. "2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole." Myskinrecipes.com.
- PubChem. "2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole | C11H13ClN2O | CID 10489356." NIH.gov.
- PubMed. "Chemistry, Pharmacokinetics, Pharmacodynamics and Analytical Methods of Bilastine, a Histamine H1 Receptor Antagonist: An Update." NIH.gov.
- Google Patents. "CN113292534A - Preparation method of bilastine key intermediate." Google.com.
- Ingenta Connect. "Chemistry, Pharmacokinetics, Pharmacodynamics and Analytical Methods of Bilastine." Ingentaconnect.com.
- Apicule. "tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS No: 1181267-36-6)." Apicule.com.
- NBInno. "1-(2-Ethoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole." Nbinno.com.
- Smolecule. "Buy 2-Ethoxyethyl 4-methylbenzenesulfonate | 17178-11-9." Smolecule.com.
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